BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: CAS 144510-65-6

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

1-(Difluoromethoxy)-4-methyl-2-
Compound Name: _
nitrobenzene

CAS No.: 1245772-51-3

Cat. No.: B2427556
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4-(Difluoromethoxy)-1-methyl-2-nitrobenzene:
Structural Analysis & Synthetic Application in

Antiviral Therapeutics
Executive Summary

CAS 144510-65-6, systematically named 4-(difluoromethoxy)-1-methyl-2-nitrobenzene, is a
fluorinated aromatic building block essential for the synthesis of Ensitrelvir (S-217622), a
SARS-CoV-2 3CL protease inhibitor. Its structural core—a toluene scaffold functionalized with a
nitro group and a lipophilic difluoromethoxy ether—serves as the precursor to the aniline
moiety required for the final drug assembly. This guide provides a comprehensive analysis of
its nomenclature, synthesis, and role in modern drug development.

Chemical Identity & Nomenclature[1][2][3]

The IUPAC naming logic follows the priority rules where the benzene ring is the parent
structure, though the toluene derivative name is widely accepted in industrial contexts.
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Attribute Detail

CAS Registry Number 144510-65-6

Preferred IUPAC Name 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene
Alternative Name 4-(Difluoromethoxy)-2-nitrotoluene

Molecular Formula CsH7F2NOs3

Molecular Weight 203.14 g/mol

SMILES CC1=C(C=C(C=C1)OC(F)F)[O-]

Nitro (-NOz2), Difluoromethoxy (-OCHFz), Methyl

Key Functional Groups
(-CHs)

Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity and functional group positioning.
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Caption: Structural connectivity of CAS 144510-65-6 showing substituent locants on the
benzene core.

Synthetic Pathway & Methodology
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The synthesis of CAS 144510-65-6 typically proceeds via the difluoromethylation of 4-methyl-3-
nitrophenol (also known as 4-hydroxy-2-nitrotoluene). This reaction introduces the fluorinated
ether motif, a critical feature for metabolic stability and lipophilicity in the final drug candidate.

Step 1: Difluoromethylation (Synthesis of CAS 144510-65-6)

This step involves the nucleophilic attack of the phenoxide ion on a difluorocarbene source
(often generated in situ).

 Starting Material: 4-Methyl-3-nitrophenol (CAS 2042-14-0)

e Reagents: Sodium chlorodifluoroacetate (or Chlorodifluoromethane/Freon-22), K2COs
(base), DMF (solvent).

e Mechanism: Generation of difluorocarbene (:CFz) followed by O-insertion.
Protocol:

e Charge a reaction vessel with 4-methyl-3-nitrophenol (1.0 eq) and DMF.

e Add Potassium Carbonate (1.5 eq) and heat to 60°C to generate the phenoxide.

¢ Slowly add Sodium Chlorodifluoroacetate (1.2 eq) or bubble Chlorodifluoromethane gas
while maintaining temperature at 70-80°C.

e Monitor by HPLC for consumption of starting phenol.

o Workup: Dilute with water, extract with ethyl acetate, and concentrate to yield the crude nitro
ether (CAS 144510-65-6).

Step 2: Reduction to Aniline (Downstream Processing)

The nitro group is reduced to an amine to generate 4-(difluoromethoxy)-2-methylaniline (CAS
39211-57-9), the active nucleophile used in the Ensitrelvir coupling step.

» Reagents: Hz (gas), Pd/C (catalyst), Methanol.

e Reaction: Hydrogenation.
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Starting Material Reagents:
4-Methyl-3-nitrophenol CICHF2 / Base
(CAS 2042-14-0) (Difluoromethylation)
tep 1
TARGET MOLECULE Reagents:
CAS 144510-65-6 H2 / Pd-C
4-(Difluoromethoxy)-1-methyl-2-nitrobenzene (Reduction)

tep 2

Downstream Intermediate
4-(Difluoromethoxy)-2-methylaniline
(CAS 39211-57-9)

oupling to Triazine Core

FINAL DRUG
Ensitrelvir (S-217622)

Click to download full resolution via product page

Caption: Synthetic lineage from phenol precursor to Ensitrelvir via CAS 144510-65-6.

Pharmaceutical Application: Ensitrelvir (Xocova)

CAS 144510-65-6 is the direct precursor to the "Right-Hand Side" (RHS) fragment of
Ensitrelvir, a non-covalent, non-peptidic SARS-CoV-2 3CL protease inhibitor.

» Role in Drug: The 4-difluoromethoxy-2-methylphenyl moiety occupies the S1' subsite of the
3CL protease enzyme.

 Structure-Activity Relationship (SAR):

o Difluoromethoxy Group: Acts as a hydrogen bond acceptor and improves metabolic
stability compared to a methoxy group.
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o 2-Methyl Group: Induces a twist in the biaryl conformation, locking the molecule into a
bioactive conformation that fits the protease pocket.

Coupling Reaction: The aniline derived from CAS 144510-65-6 reacts with a chlorotriazine or
similar heterocyclic core to form the final inhibitor structure.

Analytical Characterization

For quality control (QC) of CAS 144510-65-6, the following specifications are standard.

Test Method Acceptance Criteria

] Pale yellow to yellow oil or low-
Appearance Visual ) )
melting solid

57.8(d, 1H), 7.3 (d, 1H), 7.1
Identification 1H-NMR (CDCls) (dd, 1H), 6.5 (t, 1H, -OCHF>2),
2.6 (s, 3H, -CHs)

Purity HPLC (UV 254 nm) > 98.0%
) 4-Methyl-3-nitrophenol
Impurity A HPLC . )
(Starting Material) < 0.5%
Water Content Karl Fischer <0.5%

Key NMR Feature: The difluoromethoxy proton appears as a characteristic triplet at
approximately 6.50 ppm with a large geminal coupling constant (J = 73 Hz), distinguishing it
from non-fluorinated impurities.

Safety & Handling

e Hazards: As a nitroaromatic compound, CAS 144510-65-6 is potentially toxic and may
possess explosive properties upon heating or shock, although the difluoromethoxy group
mitigates some shock sensitivity compared to polynitro compounds.

e Reactivity: Incompatible with strong reducing agents (hydrazine, hydrides) which may cause
uncontrolled reduction of the nitro group.
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o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidative
degradation.
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[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2427556#iupac-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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